molecular formula C18H18BrNO4 B1413664 (E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate CAS No. 1638205-16-9

(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate

Cat. No. B1413664
M. Wt: 392.2 g/mol
InChI Key: SBCGSONZHZWLKN-UHFFFAOYSA-N
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Description

(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate (chemical formula: C18H18BrNO4, molecular weight: 392.2 g/mol) is a synthesized compound designed for biological evaluation . It exhibits intriguing structural features, including a bromobenzyl moiety, an aminopropenyl group, and a hydroxy-methoxybenzoate scaffold.

Scientific Research Applications

Photodynamic Therapy Applications

  • Spectroscopic and Photophysical Properties : A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanines substituted with (E)-4-bromobenzyl derivatives. These compounds demonstrated properties useful for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
  • Anticancer Activity : Bekircan et al. (2008) synthesized derivatives of (E)-4-bromobenzyl for evaluating their anticancer activity against various cancer cell lines. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Photophysicochemical Studies

  • Properties in Photodynamic Therapy : Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with (E)-4-bromobenzyl substituents. These compounds showed potential as photosensitizers in photodynamic therapy due to their favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial and Enzyme Inhibition Studies

  • Antimicrobial Activity : Alyar et al. (2018) researched Schiff bases derived from sulfamethoxazole and substituted salicylaldehydes. Their study included (E)-4-((4-methoxy-2-hydroxybenzylidene)amino) derivatives, which demonstrated significant antimicrobial activities and carbonic anhydrase enzyme inhibition effects (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Synthesis and Characterization of Derivatives

  • Synthesis of Derivatives : Kaneria et al. (2016) synthesized novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and evaluated their antimicrobial activity. These compounds, incorporating the (E)-4-bromobenzyl group, showed promising results against various bacteria and fungi (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Applications in Organic Synthesis

  • Organic Synthesis Studies : Research by Zhang and Magnusson (1996) involved the DDQ-mediated oxidation of 4,6-O-methoxybenzylidene-protected saccharides. This study is relevant to the chemical transformations and applications of methoxybenzylidene derivatives in organic synthesis (Zhang & Magnusson, 1996).

properties

IUPAC Name

(4-bromophenyl)methyl 2-(3-aminoprop-1-enyl)-6-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-23-15-9-13(3-2-8-20)17(16(21)10-15)18(22)24-11-12-4-6-14(19)7-5-12/h2-7,9-10,21H,8,11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCGSONZHZWLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 126969741

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
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(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
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(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
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(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
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(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
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(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate

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